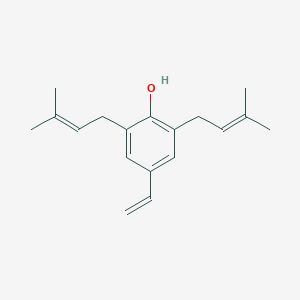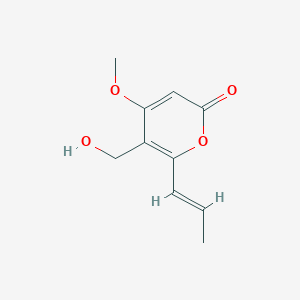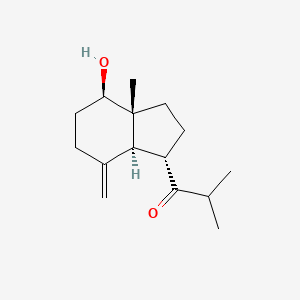
plakortide H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
plakortide H is a natural product found in Plakortis simplex and Plakortis halichondrioides with data available.
Aplicaciones Científicas De Investigación
Cytotoxic Properties
Plakortide H, derived from marine sponges, exhibits notable cytotoxic activities. In a study by Fattorusso et al. (2000), plakortide H, along with other compounds, was isolated from the Caribbean marine sponge Plakortis simplex, showing good cytotoxic activity against a murine fibrosarcoma cell line (Fattorusso, 2000). Similarly, Santos et al. (2015) reported the cytotoxic activities of various plakortides, including plakortide H, with IC50 values ranging from 0.2 to 10 μM (Santos et al., 2015).
Anti-parasitic and Antifungal Effects
Plakortide H has demonstrated potential in anti-parasitic and antifungal applications. Xu et al. (2011) found that plakortide F acid, a related compound, inhibited fungal pathogens by interfering with calcium homeostasis (Xu et al., 2011). Furthermore, studies by Feng et al. (2010) on cyclic polyketide peroxides from Plakortis sp. emphasized the antitrypanosomal potential of these compounds (Feng et al., 2010).
Antimalarial Potential
Research has also highlighted the antimalarial capabilities of plakortides. In 2005, Campagnuolo et al. investigated the antimalarial activity of various plakortide derivatives against Plasmodium falciparum strains (Campagnuolo et al., 2005). Skorokhod et al. (2015) further explored the oxidative stress-mediated antimalarial activity of plakortin, showing its effectiveness in generating reactive oxygen species and inducing lipid peroxidation in parasites (Skorokhod et al., 2015).
Biochemical Synthesis and Analysis
Efforts have also been made in the biochemical synthesis and analysis of plakortide H and related compounds. Zhao and Wong (2007) applied the Feldman radical oxygenation in synthesizing the core structure of plakortide E, providing insights into the synthesis of complex polyketides (Zhao & Wong, 2007). Li et al. (2018) reported on the total synthesis of various plakortin polyketides, showcasing a unified strategy for synthesizing these marine-derived compounds (Li et al., 2018).
Propiedades
Nombre del producto |
plakortide H |
|---|---|
Fórmula molecular |
C22H38O4 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
methyl 2-[(3S,4S,6S)-4,6-diethyl-6-[(1E,5E)-4-ethyl-2-methylocta-1,5-dienyl]dioxan-3-yl]acetate |
InChI |
InChI=1S/C22H38O4/c1-7-11-12-18(8-2)13-17(5)15-22(10-4)16-19(9-3)20(25-26-22)14-21(23)24-6/h11-12,15,18-20H,7-10,13-14,16H2,1-6H3/b12-11+,17-15+/t18?,19-,20-,22+/m0/s1 |
Clave InChI |
BUJRRZDBOYIMBT-GAXZYBPCSA-N |
SMILES isomérico |
CC/C=C/C(CC)C/C(=C/[C@@]1(C[C@@H]([C@@H](OO1)CC(=O)OC)CC)CC)/C |
SMILES canónico |
CCC=CC(CC)CC(=CC1(CC(C(OO1)CC(=O)OC)CC)CC)C |
Sinónimos |
plakortide H |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





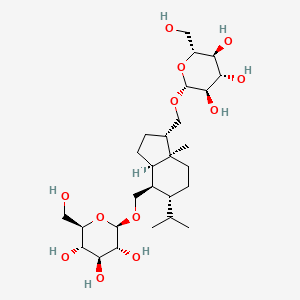
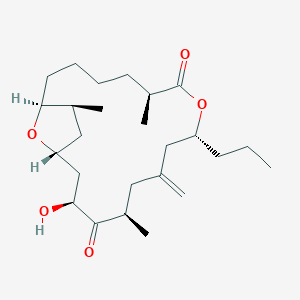
![(4aR*,5R*,6R*,7S*)-6,7-Dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one](/img/structure/B1250916.png)
![2-[(2R)-5-[(4E,8E,12E)-4,9,13,17-Tetramethyl-4,8,12,16-octadecatetrene-1-ylidene]tetrahydro-2H-pyran-2-yl]propenoic acid](/img/structure/B1250917.png)

